4-(3-甲基-1H-吡唑-1-基)苯甲酸

描述

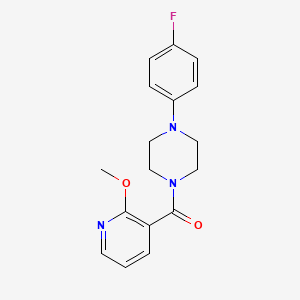

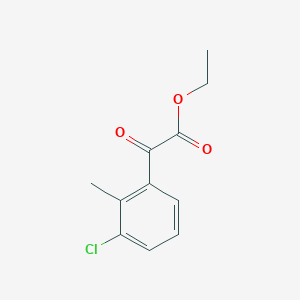

“4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular weight of 202.21 . It is a solid substance .

Synthesis Analysis

There are several methods to synthesize this compound. For instance, it can be synthesized from the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid . Another method involves the use of disubstituted compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be involved in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It also shows different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . .科学研究应用

抗氧化活性

包括“4-(3-甲基-1H-吡唑-1-基)苯甲酸”在内的吡唑衍生物因其抗氧化特性而被研究。这些化合物可以清除对生物系统有害的自由基。 抗氧化活性至关重要,因为它有助于预防与氧化应激相关的疾病,例如癌症和心脏病 .

抗癌特性

研究表明,吡唑衍生物表现出抗癌活性。它们已在体外对结肠直肠癌细胞进行测试,显示出细胞毒性。 这表明它们在开发新的抗癌药物方面具有潜在应用,特别是针对结肠直肠癌治疗 .

抗菌作用

这些化合物对革兰氏阳性菌(如金黄色葡萄球菌和枯草芽孢杆菌)表现出中等活性。 这为它们用于创建能够有效对抗某些细菌菌株的新型抗菌剂打开了可能性 .

抗利什曼原虫和抗疟疾评价

“4-(3-甲基-1H-吡唑-1-基)苯甲酸”衍生物已对其抗利什曼原虫和抗疟疾作用进行评估。 这些研究对于开发治疗利什曼病和疟疾的新方法具有重要意义,利什曼病和疟疾是世界各地主要的健康问题 .

分子对接研究

已进行分子模拟研究以证明这些化合物的有效体外活性。它们在目标蛋白的活性位点显示出理想的拟合模式,其特征在于较低的结合自由能。 这表明它们在药物发现中作为先导化合物的潜力 .

螯合剂

吡唑衍生物也用作不同金属离子的螯合剂。 这种应用在环境科学等各个领域都很重要,它们可以用来从废水中去除重金属 .

安全和危害

作用机制

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within bacterial cells .

Mode of Action

Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may interact with its targets to disrupt essential biological processes.

Biochemical Pathways

Based on the observed antimicrobial activity of related compounds , it can be inferred that this compound may interfere with pathways essential for bacterial growth and survival.

Result of Action

Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may have similar effects.

属性

IUPAC Name |

4-(3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOJVSWTZSAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2358271.png)

![7-(tert-butyl)-8-(2-ethoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358272.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2358275.png)

![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-5-methylthiophene-2-carboxamide](/img/structure/B2358276.png)

![4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358277.png)

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)